2-Ethyl-N-hydroxybenzofuran-3-carboximidamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of this compound follows IUPAC guidelines for polycyclic compounds with functional groups. The parent structure is benzofuran , a fused bicyclic system comprising a benzene ring and a furan heterocycle. The substituents are prioritized based on their functional hierarchy:
- Ethyl group at position 2 of the benzofuran core.
- Carboximidamide group at position 3, modified by an N-hydroxy substituent.
Thus, the IUPAC name is derived as follows:
- The benzofuran system is numbered such that the oxygen atom in the furan ring occupies position 1.
- The ethyl group is attached to position 2.
- The carboximidamide group (-C(=N-OH)-NH2) is located at position 3.
This results in the full systematic name: 3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide . The structural hierarchy prioritizes the amidoxime functional group (-C(=N-OH)-NH2) over the ethyl substituent, ensuring alignment with IUPAC’s substitutive nomenclature rules.
CAS Registry Number and Molecular Formula
The compound is uniquely identified by its CAS Registry Number 780699-94-7 , which serves as a global identifier in chemical databases. Its molecular formula, C11H12N2O2 , reflects the composition of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight is 204.23 g/mol , calculated from the atomic masses of its constituent elements.
| Property | Value |
|---|---|
| CAS Registry Number | 780699-94-7 |
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
| SMILES Notation | N=C(C1=C(CC)OC2=CC=CC=C12)NO |
The SMILES string encodes the connectivity of atoms, highlighting the benzofuran core (C1=C(CC)OC2=CC=CC=C12), the carboximidamide group (N=C), and the N-hydroxy substitution (NO).
Structural Isomerism and Tautomeric Forms
Structural isomerism in this compound arises from two primary factors:
- Positional Isomerism : Variations in the placement of the ethyl or carboximidamide groups on the benzofuran scaffold. For example, shifting the ethyl group to position 4 would yield 4-ethyl-N-hydroxybenzofuran-3-carboximidamide, a positional isomer.
- Tautomerism : The amidoxime functional group (-C(=N-OH)-NH2) exhibits tautomeric equilibria. Four tautomeric forms are theoretically possible (Figure 1):
- Amidoxime (Z/E) : The dominant form, stabilized by intramolecular hydrogen bonding.
- Iminohydroxylamine : A less stable tautomer with a hydroxylamine moiety.
- Aminonitrone : A zwitterionic form featuring a nitrone group.
- Nitroso-amine : The least stable tautomer due to unfavorable charge separation.
Experimental studies using FT-IR and computational models confirm that the Z-amidoxime tautomer is the most stable, attributed to resonance stabilization and reduced steric strain. The energy difference between Z- and E-amidoxime configurations is approximately 3–5 kcal/mol, with the Z-form prevailing in both protic and aprotic solvents.
Synonyms and Alternative Naming Conventions
The compound is referenced under multiple synonyms across chemical literature and databases:
- 3-Ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide
- This compound
- N-Hydroxy-3-ethylbenzofuran-2-carboximidamide
These variations arise from differences in substituent prioritization or numbering conventions. For instance, the term "1-benzofuran" in one synonym reflects an alternative numbering system where the oxygen atom is designated as position 1, whereas "benzofuran-3-carboximidamide" implies a positional shift in functional group assignment.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13) |
InChI Key |
ANLQQUZJPSPFMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of AlCl3-mediated C–C followed by a C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method allows for the construction of the benzofuran ring system with high yield and fewer side reactions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
Biological Activities
Numerous studies have indicated that benzofuran derivatives, including 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide, exhibit a range of biological activities. These include:
- Antitumor Activity : Research has shown that certain benzofuran compounds can inhibit the growth of cancer cells. For instance, compounds derived from benzofuran structures have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Properties : Benzofuran derivatives have been investigated for their ability to combat microbial infections. Compounds similar to this compound have shown efficacy against protozoan infections such as malaria and leishmaniasis, highlighting their potential as therapeutic agents .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a scaffold for the development of novel drugs. Its structure allows for modifications that enhance biological activity and selectivity. The following applications are noteworthy:
- N-Myristoyl Transferase Inhibitors : Compounds in this class are being explored for their role in treating diseases where inhibition of N-myristoyl transferase is beneficial. This includes various microbial infections and hyperproliferative disorders .
- Neuroprotective Agents : Some benzofuran derivatives have been shown to modulate neurodegenerative processes, providing a basis for developing treatments for conditions like Alzheimer’s disease. For instance, compounds related to this compound may exhibit protective effects against neuronal apoptosis .
Case Studies
Several case studies illustrate the applications of benzofuran derivatives in scientific research:
- Anticancer Research : In a study focusing on the synthesis of new benzofuran derivatives, researchers identified compounds with significant growth inhibitory activity against cancer cell lines such as HCT15 and PC-3. The lead compound exhibited an IC50 value of 2.74 μM against ACHN cells, indicating strong anticancer potential .
- Antimicrobial Development : A patent identified compounds structurally related to this compound as potential treatments for protozoan infections. These compounds were effective against malaria and sleeping sickness, demonstrating their therapeutic promise .
- Neuroprotection Studies : Research into benzofuran derivatives has revealed their ability to reduce oxidative stress and apoptosis in neuronal models. One study highlighted the neuroprotective effects of a related compound in a familial Alzheimer's disease model, suggesting that modifications to the benzofuran structure could enhance these effects .
Data Tables
The following table summarizes key findings related to the biological activities of benzofuran derivatives.
| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Lines |
|---|---|---|---|
| Benzofuran Derivative A | Anticancer | 2.74 | ACHN |
| Benzofuran Derivative B | Antimicrobial | Not specified | Protozoan infections |
| This compound | Neuroprotective | Not specified | Neuronal models |
Mechanism of Action
The mechanism of action of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes, leading to their potential use as therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylbenzofuran
- N-Hydroxybenzofuran
- Benzofuran-3-carboximidamide
Uniqueness
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, this compound may exhibit enhanced biological activities and improved pharmacokinetic properties, making it a valuable candidate for further research and development .
Biological Activity
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of benzofuran derivatives with carboxylic acids and amines under specific conditions to form the imidamide structure. The compound can be characterized by various analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as diabetes and cancer. For example, it has been evaluated for its inhibitory effects on α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic processes.
Research Findings
Recent studies have focused on the pharmacological effects of this compound:
- Antidiabetic Potential: In vitro assays have demonstrated that the compound inhibits α-amylase and α-glucosidase activities, suggesting its potential use in managing postprandial hyperglycemia. The inhibition rates were comparable to established antidiabetic drugs .
- Anticancer Activity: Research has indicated that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzofuran structures can induce apoptosis in colon cancer cells .
- Cardiotoxicity Concerns: While exploring its efficacy, researchers have noted potential cardiotoxic effects associated with similar compounds in the benzofuran series. This highlights the importance of thorough safety evaluations during drug development .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antidiabetic Effects: A study involving a series of benzofuran derivatives demonstrated that modifications to the hydroxyl and imidamide groups enhanced inhibitory activity against α-amylase. The study concluded that this compound could serve as a lead compound for further development .
- Evaluation of Antimicrobial Properties: In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .
Q & A
Q. What synthetic routes are recommended for 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For the ethyl and hydroxyimidamide substituents, a multi-step approach is recommended:
Core Benzofuran Formation : Use a Claisen-Schmidt condensation to form the benzofuran core, followed by alkylation at the 2-position with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Imidamide Introduction : React the 3-carboxylate intermediate with hydroxylamine hydrochloride in ethanol under reflux to form the carboximidamide group. Optimize pH (6–7) and temperature (70–80°C) to enhance yield .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures rigorous characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ resolves ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and hydroxylamine proton (δ 9.8–10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 255 nm (λmax for benzofuran derivatives) and acetonitrile/water (70:30) mobile phase. Purity ≥98% is achievable with retention time consistency .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of ethyl or hydroxylamine groups) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate enzyme inhibitory activity, considering structural analogs?
- Methodological Answer : Structural analogs like hydroxamic acids (e.g., compounds in ) suggest potential metalloenzyme inhibition (e.g., MMP-3 or histone deacetylases). Design assays as follows:
- Enzyme Selection : Use recombinant human MMP3 (513-MP, R&D Systems) at 10 nM in PBS (pH 7.4) .
- Activity Assay : Monitor fluorescence quenching of a FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at λex/λem = 328/393 nm. Include positive controls (e.g., batimastat) and negative controls (DMSO vehicle) .
- Dose-Response Analysis : Test compound concentrations (1 nM–100 µM) and calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare with analogs (e.g., N-phenyl-2-furohydroxamic acid ) to establish structure-activity relationships.
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in IC₅₀ or binding affinity often arise from assay variability. Mitigate via:
- Standardized Protocols : Adopt uniform buffer conditions (e.g., 10× PBS, pH 7.4 ), enzyme batches, and temperature controls (25°C vs. 37°C).
- Orthogonal Assays : Validate MMP inhibition with zymography (gelatin substrate) alongside fluorescence assays .
- Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. BHA or DTT ). Reanalyze raw data from conflicting studies using shared statistical models.
Q. What are best practices for ensuring compound stability during long-term storage?
- Methodological Answer : Stability is critical for reproducible results. Recommendations include:
- Storage Conditions : Store lyophilized solid at -20°C in amber vials under argon to prevent oxidation/hydrolysis. For solutions, use anhydrous DMSO (≤1% water) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC every 30 days. Acceptable degradation thresholds: ≤5% impurity increase .
- Documentation : Track lot-specific stability data (e.g., batch 37007 in ) and update storage protocols based on observed degradation pathways (e.g., hydroxylamine group sensitivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
